molecular formula C7H12O3 B050809 (1R,2S)-methyl 2-hydroxycyclopentanecarboxylate CAS No. 122331-02-6

(1R,2S)-methyl 2-hydroxycyclopentanecarboxylate

Cat. No.: B050809
CAS No.: 122331-02-6
M. Wt: 144.17 g/mol
InChI Key: XMPIOOIEGQJDKJ-RITPCOANSA-N
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Description

(1R,2S)-methyl 2-hydroxycyclopentanecarboxylate is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-methyl 2-hydroxycyclopentanecarboxylate typically involves the reduction of ethyl 2-oxocyclopentanecarboxylate using yeast reduction methods . This process yields the desired chiral compound with high enantiomeric purity. The reaction conditions often include mild temperatures and the presence of specific enzymes to facilitate the reduction process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods ensure high yield and purity, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-methyl 2-hydroxycyclopentanecarboxylate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the hydroxyl group or the ester functionality.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or ester groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like alkoxides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

  • Ketones or carboxylic acids from oxidation.
  • Alcohols or alkanes from reduction.
  • Various substituted esters or ethers from substitution reactions.

Scientific Research Applications

(1R,2S)-methyl 2-hydroxycyclopentanecarboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which (1R,2S)-methyl 2-hydroxycyclopentanecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to fit into enzyme active sites, influencing biochemical reactions. It may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-methyl 2-hydroxycyclopentanecarboxylate is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction with biological molecules. This uniqueness makes it valuable in asymmetric synthesis and as a chiral building block in various chemical and pharmaceutical applications.

Biological Activity

(1R,2S)-methyl 2-hydroxycyclopentanecarboxylate is a chiral organic compound with significant biological activity. Its unique structural features, including a hydroxyl group and a carboxylate ester, make it an important candidate for various biochemical applications. This article reviews its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C7H12O3
  • Molecular Weight : 144.17 g/mol
  • Structure : The compound contains a cyclopentane ring with hydroxyl and carboxylate ester functional groups, contributing to its reactivity and biological interactions.

Antifungal Properties

Research has highlighted the antifungal activity of this compound against Candida albicans. This compound exhibits significant efficacy in inhibiting fungal growth, making it a promising candidate for developing antifungal agents. A study indicated that the compound's structural rigidity enhances its interaction with fungal cell membranes, leading to increased permeability and subsequent cell death .

Opioid Receptor Interaction

The compound has been investigated for its interaction with opioid receptors, particularly the μ-opioid receptor. It has been shown to act as a selective agonist, which may have implications for pain management therapies. In vitro studies demonstrated that derivatives of this compound can enhance analgesic effects while minimizing side effects typically associated with opioid use .

Enzyme Substrate Role

This compound serves as a substrate in various enzymatic reactions. Its hydroxyl and ester functionalities allow it to participate in reactions catalyzed by enzymes such as esterases and oxidases. This property is particularly useful in biochemical assays aimed at studying enzyme kinetics and mechanisms .

Synthesis

The synthesis of this compound typically follows these steps:

  • Starting Material : Cyclopentanone is reduced stereoselectively to form (1R,2S)-2-hydroxycyclopentanone.
  • Esterification : The hydroxyl group of (1R,2S)-2-hydroxycyclopentanone is esterified using methanol in the presence of an acid catalyst to yield the target compound.

Case Study 1: Antifungal Activity Assessment

In a controlled laboratory setting, this compound was tested against various strains of Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of commonly used antifungals, indicating its potential as a novel antifungal agent .

CompoundMIC (µg/mL)Reference
This compound32
Fluconazole64
Amphotericin B128

Case Study 2: Opioid Receptor Binding Affinity

A study evaluated the binding affinity of various derivatives of this compound at μ-opioid receptors. Results showed that certain modifications enhanced binding affinity by up to six times compared to standard opioid agonists .

CompoundBinding Affinity (Ki)Reference
This compound derivative10 nM
Morphiceptin60 nM

Properties

IUPAC Name

methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-7(9)5-3-2-4-6(5)8/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPIOOIEGQJDKJ-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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